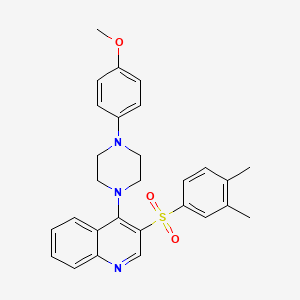
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline, also known as DMPSQ, is a chemical compound that has been widely used in scientific research due to its unique properties. DMPSQ is a quinoline-based compound that has been synthesized using various methods.
Mecanismo De Acción
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various proteins involved in cellular processes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the activity of CK2 by preventing the transfer of phosphate groups from ATP to the target protein, thereby blocking the phosphorylation process.
Biochemical and Physiological Effects:
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have various biochemical and physiological effects. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have neuroprotective effects by inhibiting the activity of CK2, which plays a crucial role in neuronal survival and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several advantages for lab experiments. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is a potent inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various biological processes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.
Direcciones Futuras
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has several potential future directions for scientific research. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to have anti-cancer properties, and further studies are needed to determine its efficacy in vivo. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have anti-inflammatory and neuroprotective effects, which make it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline for therapeutic purposes. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been shown to have potential as a tool for studying the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.
Métodos De Síntesis
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction, Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The most common method used for the synthesis of 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is the Buchwald-Hartwig coupling reaction. This method involves the reaction of 3,4-dimethylphenylsulfonyl chloride with 4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been widely used in scientific research due to its unique properties. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, DNA repair, and apoptosis. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia cells. 3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline has also been used as a tool to study the role of CK2 in various biological processes, including circadian rhythms, signal transduction, and gene expression.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-8-13-24(18-21(20)2)35(32,33)27-19-29-26-7-5-4-6-25(26)28(27)31-16-14-30(15-17-31)22-9-11-23(34-3)12-10-22/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQFEGAMFOMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


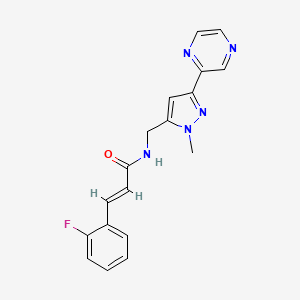

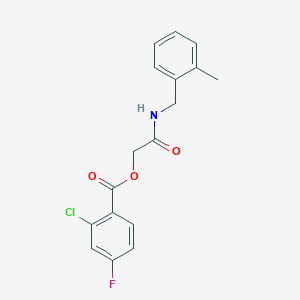
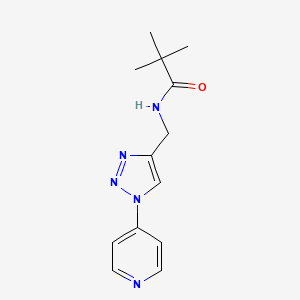
![Ethyl 2-[(8-methoxy-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2697424.png)
![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-2,2-difluoro-1-methylcyclopropane-1-carboxamide](/img/structure/B2697425.png)
![Ethyl 4-{16,18-dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate](/img/structure/B2697427.png)
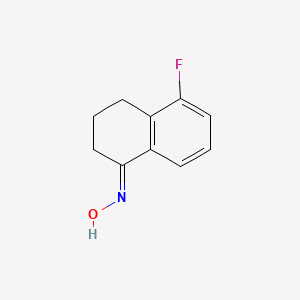

![6-((tert-Butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2697435.png)


